molecular formula C12H6Cl4O2 B3051449 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol CAS No. 33779-77-0

2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol

Cat. No.: B3051449
CAS No.: 33779-77-0
M. Wt: 324 g/mol
InChI Key: SYFRFQOGSGBKIM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is a chlorinated derivative of phenol with the molecular formula C12H6Cl4O2. This compound is known for its antimicrobial and antibacterial properties, making it a valuable ingredient in various personal care products and household disinfectants .

Preparation Methods

The synthesis of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol typically involves the chlorination of phenol. One common method is the chlorination of phenol in the presence of nitrobenzene and fuming sulfuric acid . Another method involves the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Industrial production often relies on these methods due to their efficiency and scalability.

Chemical Reactions Analysis

2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react vigorously with oxidizing agents and acids . Common reagents used in these reactions include chlorine gas, sulfuric acid, and nitrobenzene. Major products formed from these reactions include dichlorophenol and other chlorinated derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol involves its ability to disrupt bacterial cell membranes, leading to cell death. It targets and inhibits the activity of specific enzymes involved in bacterial cell wall synthesis, thereby preventing bacterial propagation . This compound’s antimicrobial properties make it effective against a broad spectrum of bacteria and fungi.

Comparison with Similar Compounds

2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is similar to other chlorinated phenols such as 2,4-dichlorophenol and triclosan. it is unique in its higher thermal stability and broader spectrum of antimicrobial activity . Other similar compounds include 2,4-dichlorophenoxyacetic acid and 2,6-dichlorophenol .

Properties

IUPAC Name

2,4-dichloro-6-(2,4-dichlorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O2/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFRFQOGSGBKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187439
Record name 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33779-77-0
Record name 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033779770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-6-(2,4-DICHLOROPHENOXY)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY5I2WQ96B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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